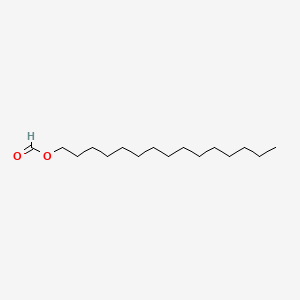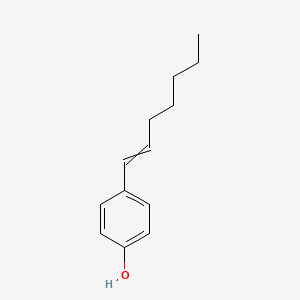![molecular formula C15H13BrO4 B14470684 9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 69150-33-0](/img/structure/B14470684.png)
9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Bromobutoxy)-7H-furo3,2-gbenzopyran-7-one is a synthetic organic compound that belongs to the class of furobenzopyran derivatives This compound is characterized by the presence of a bromobutoxy group attached to the furobenzopyran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Bromobutoxy)-7H-furo3,2-gbenzopyran-7-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the furobenzopyran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromobutoxy Group Introduction: The bromobutoxy group is introduced via a nucleophilic substitution reaction. This involves the reaction of the furobenzopyran core with 4-bromobutanol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 9-(4-Bromobutoxy)-7H-furo3,2-gbenzopyran-7-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-Bromobutoxy)-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromobutoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Applications De Recherche Scientifique
9-(4-Bromobutoxy)-7H-furo3,2-gbenzopyran-7-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 9-(4-Bromobutoxy)-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutoxy group can participate in binding interactions, while the furobenzopyran core may contribute to the overall stability and specificity of the compound. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(4-Bromobutoxy)-3,4-dihydroquinoline-2(1H)-one: This compound shares a similar bromobutoxy group but has a different core structure.
8-Methoxypsoralen:
Uniqueness
9-(4-Bromobutoxy)-7H-furo3,2-gbenzopyran-7-one is unique due to the specific combination of the bromobutoxy group and the furobenzopyran core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
69150-33-0 |
|---|---|
Formule moléculaire |
C15H13BrO4 |
Poids moléculaire |
337.16 g/mol |
Nom IUPAC |
9-(4-bromobutoxy)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C15H13BrO4/c16-6-1-2-7-18-15-13-11(5-8-19-13)9-10-3-4-12(17)20-14(10)15/h3-5,8-9H,1-2,6-7H2 |
Clé InChI |
IDYRTLALBUSZFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)OC2=C(C3=C(C=CO3)C=C21)OCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


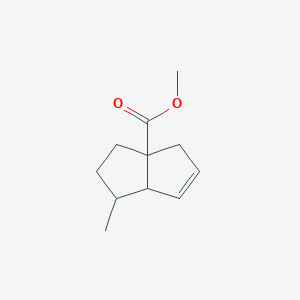
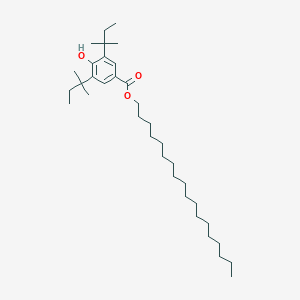
![Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]-](/img/structure/B14470618.png)
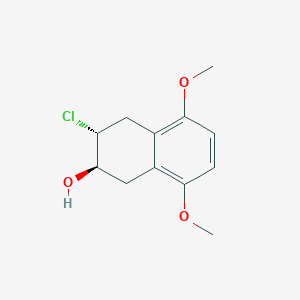
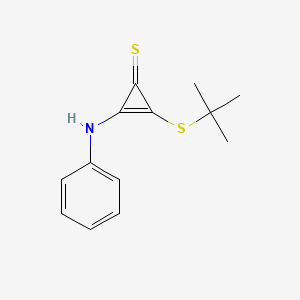
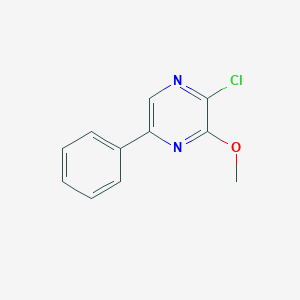

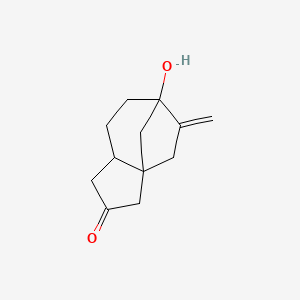
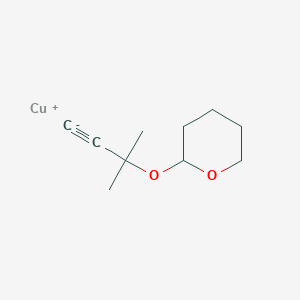
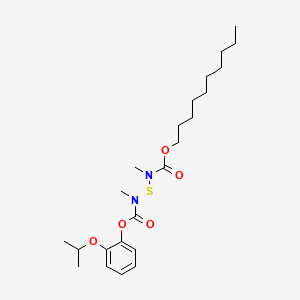
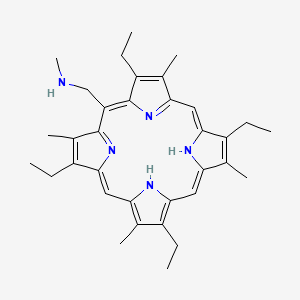
![7,8-Dioxabicyclo[4.2.1]nonane](/img/structure/B14470682.png)
